molecular formula C7H16N2O2 B1388484 (R)-2-Amino-3-(tert-butoxy)propanamide CAS No. 211755-73-6

(R)-2-Amino-3-(tert-butoxy)propanamide

Cat. No.: B1388484
CAS No.: 211755-73-6
M. Wt: 160.21 g/mol
InChI Key: DYKUPODEPSGZQP-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acids, has been reported . These compounds were prepared by neutralizing imidazolium hydroxide with commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected amino acid ionic liquids were used as starting materials in dipeptide synthesis .


Molecular Structure Analysis

While specific structural information for “®-2-Amino-3-(tert-butoxy)propanamide” is not available, studies on similar compounds suggest that they are highly dipolar and strong hydrogen bond acids .


Chemical Reactions Analysis

The chemical reactions of similar compounds, such as tert-butyl hydroperoxide, have been studied . These studies suggest that these compounds undergo n-th order reactions and can participate in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as tert-butyl halides, have been studied . These studies suggest that these compounds are highly dipolar and are strong hydrogen bond acids .

Safety and Hazards

Safety data sheets for similar compounds, such as 4-tert-Butylcyclohexanone, indicate that they can be harmful if swallowed or in contact with skin . They may also be harmful to aquatic life with long-lasting effects .

Future Directions

Future research could focus on expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . Additionally, the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids could be explored .

Biochemical Analysis

Biochemical Properties

®-2-Amino-3-(tert-butoxy)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with primary amine initiators in controlled ring-opening polymerization reactions . These interactions are crucial for the synthesis of well-defined polypeptoids, which are useful in constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties . The nature of these interactions involves the formation of stable complexes that facilitate the polymerization process.

Cellular Effects

The effects of ®-2-Amino-3-(tert-butoxy)propanamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tert-butylhydroperoxide, a related compound, has been shown to induce oxidative stress in H9c2 myoblasts, leading to morphological changes and cell death . This suggests that ®-2-Amino-3-(tert-butoxy)propanamide may similarly impact cellular processes by inducing oxidative stress and altering cellular functions.

Molecular Mechanism

The molecular mechanism of ®-2-Amino-3-(tert-butoxy)propanamide involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, the cloaked carboxyl groups on poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) . This process highlights the compound’s ability to undergo chemical transformations that impact its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-3-(tert-butoxy)propanamide change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity and long-term effects on cellular function. For example, the decomposition of tert-butoxy radicals has been studied to understand the temporal dependence of their reactions .

Dosage Effects in Animal Models

The effects of ®-2-Amino-3-(tert-butoxy)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects. For instance, tert-butylation reactions have been shown to proceed faster and in higher yields with increasing concentrations of tert-butylating agents . This suggests that the dosage of ®-2-Amino-3-(tert-butoxy)propanamide can significantly impact its biochemical activity and safety profile.

Metabolic Pathways

®-2-Amino-3-(tert-butoxy)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the tert-butyl group in the compound is known to undergo biodegradation through specific enzymatic pathways . These metabolic processes can affect the compound’s bioavailability and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of ®-2-Amino-3-(tert-butoxy)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of ®-2-Amino-3-(tert-butoxy)propanamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the cloaked carboxyl groups on poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled to yield poly(N-(2-carboxyethyl) glycine), which may localize to specific subcellular regions . This localization is essential for the compound’s biochemical activity and efficacy.

Properties

IUPAC Name

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKUPODEPSGZQP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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